3-methy-5-isobutylhydantion

描述

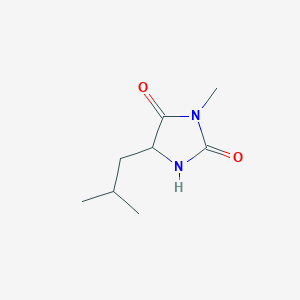

3-methy-5-isobutylhydantion is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is also known by its systematic name, 2,4-Imidazolidinedione, 3-methyl-5-(2-methylpropyl)- . This compound is part of the hydantoin family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methy-5-isobutylhydantion typically involves the reaction of isobutylamine with methyl isocyanate, followed by cyclization to form the hydantoin ring . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like sodium methoxide to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

化学反应分析

Alkylation and Acylation

The nitrogen atoms in the hydantoin ring are nucleophilic sites for alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides or anhydrides forms N-acyl hydantoins.

A study on mechanochemical synthesis using poly(ethylene glycol) additives demonstrated that 3,5-disubstituted hydantoins, including analogs of 3-methyl-5-isobutylhydantoin, could be functionalized efficiently under solvent-free conditions .

Biological Interactions and Enzyme Inhibition

3-Methyl-5-isobutylhydantoin’s structure enables hydrogen bonding via its carbonyl and NH groups, enhancing interactions with biological targets. Research on similar hydantoins highlights:

-

Antiviral Activity : Hydantoin derivatives inhibit viruses like vaccinia virus (EC₅₀ = 16 μg/mL) .

-

Cytostatic Effects : Substituted hydantoins exhibit activity against cancer cell lines (e.g., HeLa, MCF-7) .

Table 1: Biological Activity of Hydantoin Derivatives

| Derivative Structure | Target | Activity (EC₅₀/IC₅₀) | Selectivity Index | Source |

|---|---|---|---|---|

| 3-Benzhydryl-5-isopropyl | Vaccinia virus | 16 μg/mL | 25 | |

| 3-Cyclohexyl-5-phenyl | HeLa cells | 5.4 μM | N/A |

Tautomerism and Stability

Hydantoins exhibit tautomerism, existing in equilibrium between keto and enol forms. For 3-methyl-5-isobutylhydantoin, the keto form (imidazolidine-2,4-dione) is predominant in nonpolar solvents, while the enol form may stabilize in polar media via intramolecular hydrogen bonding . This tautomerism influences reactivity in substitution and addition reactions.

Table 2: Analytical Performance in GC-MS

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.2 nmol/g globin | |

| Precision (Within-Day) | 4–10% |

Synthetic Utility

The compound acts as a precursor in synthesizing chiral auxiliaries and peptidomimetics. For example:

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

MBH has shown potential as a pharmacological agent due to its ability to modulate biological pathways. Research indicates that it can act as an inhibitor in certain enzymatic reactions, contributing to the development of new therapeutic agents. For example, studies have demonstrated its effectiveness in inhibiting specific protein kinases involved in cancer progression, leading to investigations into its use as an anticancer agent.

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of MBH derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity towards breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The findings suggest that MBH derivatives could offer a novel approach to cancer treatment with potentially reduced side effects compared to traditional therapies .

2. Analytical Chemistry

MBH is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of other compounds. Its stable nature and well-defined mass spectra make it an ideal candidate for ensuring accuracy in analytical measurements.

Table 1: Analytical Applications of MBH

| Application | Methodology | Key Findings |

|---|---|---|

| Internal Standard | GC-MS | Enhanced accuracy in quantifying analytes |

| Derivatization | HPLC | Improved separation and detection limits |

Environmental Applications

Recent studies have explored the use of MBH in environmental chemistry, particularly in the degradation of pollutants. Its reactivity allows it to participate in reactions that break down harmful substances, making it a candidate for use in bioremediation efforts.

Case Study: Pollutant Degradation

Research conducted on the degradation of organic pollutants in water systems demonstrated that MBH could enhance the breakdown rates of certain contaminants when used alongside microbial consortia. This dual approach not only improves the efficiency of pollutant removal but also highlights MBH's role as a facilitator in environmental cleanup processes.

作用机制

The mechanism of action of 3-methy-5-isobutylhydantion involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and neurotransmitter regulation .

相似化合物的比较

Similar Compounds

3-methyl-5-ethylhydantoin: Similar in structure but with an ethyl group instead of an isobutyl group.

5,5-diphenylhydantoin: Known for its use as an anticonvulsant drug (phenytoin).

Uniqueness

3-methy-5-isobutylhydantion is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group contributes to its lipophilicity, affecting its solubility and interaction with biological membranes .

生物活性

3-Methyl-5-isobutylhydantoin (MIH) is a compound of interest due to its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article reviews the existing literature on the biological activity of MIH, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

3-Methyl-5-isobutylhydantoin belongs to the hydantoin family, characterized by a five-membered ring structure containing two carbonyl groups. Its chemical formula is . The compound's structural features are believed to play a crucial role in its biological activities.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of MIH and its derivatives. A study reported that synthesized compounds, including MIH, exhibited moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 36.5 to 211.5 µM, with some derivatives showing enhanced activity compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of 3-Methyl-5-Isobutylhydantoin Derivatives

| Compound | MIC (µM) | MBC (µM) | Activity Level |

|---|---|---|---|

| MIH | 75.9 | 151.7 | Moderate |

| 5a | 37.9 | 75.9 | High |

| 5b | 211.5 | 282.0 | Low |

| 5c | 113.8 | 151.7 | Moderate |

Antioxidant Activity

The antioxidant potential of MIH has been investigated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that MIH exhibited significant antioxidant activity, suggesting its potential utility in preventing oxidative stress-related diseases .

Anticancer Activity

Research has also focused on the anticancer properties of MIH derivatives. One study demonstrated that certain hydantoin derivatives showed selective inhibition against cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast carcinoma). The IC50 values for these compounds were notably low, indicating strong cytotoxic effects against cancer cells while sparing normal fibroblast cells .

Table 2: Cytotoxicity of Hydantoin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| MIH | HeLa | 21 | High |

| MIH | MCF-7 | 20 | High |

| 5g | HeLa | 5.4 | Moderate |

| 5h | MCF-7 | 20 | High |

The mechanism through which MIH exerts its biological effects is still under investigation. However, it is hypothesized that the compound's ability to inhibit specific protein kinases contributes to its anticancer properties . Additionally, its structural similarity to known inhibitors suggests potential pathways for further research.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various hydantoin derivatives, MIH was found to have an EC50 against vaccinia virus of approximately , demonstrating antiviral properties alongside its antibacterial effects .

- Toxicological Assessment : A study evaluated the hepatotoxicity of MIH in animal models, observing elevated liver enzymes indicative of potential liver injury at certain dosages . This finding underscores the importance of assessing safety profiles alongside therapeutic potentials.

属性

IUPAC Name |

3-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVRXRZRFLFWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297410 | |

| Record name | 5-isobutyl-3-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675854-31-6 | |

| Record name | 5-isobutyl-3-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。